Lipophilicity: Dual Fluorination vs. Singly-Substituted Analogs
The target compound exhibits a computed XLogP3 of 1.8, representing a meaningful increase in lipophilicity over its closest singly-substituted analogs. The 3,3-difluoro analog (lacking the CF₃ group) has an XLogP3 of 0.9, while the 1-trifluoromethyl analog (lacking the gem-difluoro) has an XLogP3 of 1.7 [1][2][3]. This places the target compound 0.9 log units more lipophilic than the 3,3-difluoro analog and 0.1 log units above the 1-trifluoromethyl analog. These are computed values (XLogP3 algorithm) and should be treated as relative indicators pending experimental logD determination.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (C₆H₅F₅O, MW 188.09) |
| Comparator Or Baseline | Comparator 1: 3,3-Difluorocyclobutane-1-carbaldehyde, XLogP3 = 0.9; Comparator 2: 1-(Trifluoromethyl)cyclobutane-1-carbaldehyde, XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.9 (vs. 3,3-difluoro analog); ΔXLogP3 = +0.1 (vs. CF₃-only analog) |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm; target compound data from Kuujia.com. |
Why This Matters
A 0.9 log unit increase in lipophilicity can significantly affect membrane permeability and tissue distribution profiles in drug candidates, making the target compound a distinct choice when higher logP is required without increasing ring size or adding additional lipophilic substituents.
- [1] Kuujia.com. CAS 2770359-61-8. Computed XLogP3: 1.8. View Source
- [2] PubChem CID 53484511. 3,3-Difluorocyclobutane-1-carbaldehyde. Computed XLogP3-AA: 0.9. View Source
- [3] PubChem CID 45083751. 1-(Trifluoromethyl)cyclobutane-1-carbaldehyde. Computed XLogP3-AA: 1.7. View Source
